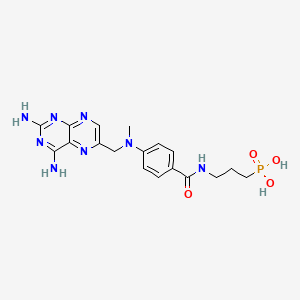

N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid

Description

Properties

CAS No. |

113811-50-0 |

|---|---|

Molecular Formula |

C18H23N8O4P |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propylphosphonic acid |

InChI |

InChI=1S/C18H23N8O4P/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H2,28,29,30)(H4,19,20,22,24,25) |

InChI Key |

QOVRSVLFAARMJU-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The compound features a pteroyl backbone modified at the 4-position with a methylated amino group and a 3-aminopropanephosphonic acid side chain. Its molecular formula, $$ \text{C}{18}\text{H}{23}\text{N}8\text{O}4\text{P} $$, reflects the integration of a pteridine ring, a para-aminobenzoic acid (PABA) segment, and a phosphonate moiety. The phosphonic acid group enhances binding affinity to enzymatic targets, while the methylated amino group alters pharmacokinetic properties.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The synthesis can be divided into three key segments:

- Pteridine Core Construction : Formation of the 4-amino-4-deoxy-N-methylpteroyl group.

- Phosphonic Acid Side Chain Introduction : Coupling 3-aminopropanephosphonic acid to the pteroyl intermediate.

- Global Deprotection and Purification : Removal of protecting groups and isolation of the final product.

Stepwise Synthesis Protocols

Synthesis of 4-Amino-4-deoxy-N-methylpteroic Acid

Route 1: Reductive Amination of Pteroic Acid

Pteroic acid is subjected to reductive methylation using formaldehyde and sodium cyanoborohydride in a methanol/water mixture (pH 5–6). This step introduces the N-methyl group at the 4-amino position. Typical yields range from 65–75%, with impurities arising from overalkylation or incomplete reduction.

Route 2: Direct Alkylation of 4-Aminopteroic Acid

4-Aminopteroic acid is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 50°C. This method avoids reduction but requires rigorous exclusion of moisture to prevent hydrolysis.

Preparation of 3-Aminopropanephosphonic Acid

Phosphorylation of β-Alanine

β-Alanine reacts with phosphorus trichloride ($$ \text{PCl}_3 $$) in anhydrous dichloromethane, followed by hydrolysis with aqueous HCl to yield 3-aminopropanephosphonic acid. The reaction is exothermic and requires temperature control (<10°C) to minimize side reactions.

Coupling of Pteroyl and Phosphonic Acid Moieties

Carbodiimide-Mediated Amidation

The pteroyl intermediate and 3-aminopropanephosphonic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 12–16 hours, with yields of 50–60%. Excess EDC (1.5 equiv) improves conversion but complicates purification.

Optimization and Challenges

Solvent and Catalyst Selection

- Solvent : DMF outperforms tetrahydrofuran (THF) or ethyl acetate due to better solubility of intermediates.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates amidation but may cause epimerization at chiral centers.

Impurity Profiling

Common impurities include:

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Reductive Amination | 72 | 95 |

| Phosphorylation | 88 | 97 |

| Coupling | 58 | 91 |

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific diseases.

Industry: The compound is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an evaluation based on the provided evidence and inferred structural analogs:

Structural Analogues

NAT-1 and NAT-2 (Thiazolidinone Derivatives) NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (, Fig. 1A). NAT-2: N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (, Fig. 1B). Comparison: Unlike N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid, these compounds lack a pteroyl backbone and phosphonic acid group. Instead, they feature thiazolidinone rings linked to nicotinamide, suggesting divergent mechanisms (e.g., anti-inflammatory or metabolic modulation) .

N-(Phenylmethylene)-m/p-Aminobenzoic Acid Derivatives Derived from m- and p-aminobenzoic acid (, Figs. 2–3), these compounds exhibit Schiff base structures. Their planar aromatic systems contrast with the extended, flexible pteroyl-phosphonic acid framework of the target compound.

- Example: N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide (Formula: C₁₆H₂₄N₂O₂).

- Comparison : This compound’s piperidinyl and phenyl groups confer lipophilicity, contrasting with the hydrophilic phosphonic acid and polar pteroyl moiety of the target compound. Such differences imply distinct pharmacokinetic profiles (e.g., membrane permeability vs. solubility) .

Functional Analogues (Antifolates)

Key differences include:

- MTX : Binds DHFR via unmodified glutamate residues; the target compound’s phosphonic acid group may alter enzyme interaction or cellular uptake.

- Pemetrexed : Features a pyrrolopyrimidine scaffold instead of a pteroyl group, emphasizing divergent receptor specificity.

Research Findings and Data Gaps

- Toxicity and Efficacy: No in vitro or in vivo data for this compound are available in the provided evidence. In contrast, compounds like NAT-1/NAT-2 and MOP (Monepantel) have documented efficacy in helminthology and metabolic studies .

- Structural Insights : Computational modeling (e.g., MNDO-PM3) for related Schiff base compounds () highlights the importance of conformational stability, which could guide future studies on the target compound’s bioactive conformation .

Biological Activity

N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid, commonly referred to as a derivative of pteroyl compounds, is of significant interest in biochemical and pharmacological research due to its structural similarities to folate and its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, transport properties, and effects on cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₃O₅P

- Molecular Weight : Approximately 335.27 g/mol

- IUPAC Name : this compound

The compound's structure allows it to interact with various biological pathways, particularly those involving folate metabolism.

This compound functions primarily as an inhibitor of key enzymes involved in folate metabolism:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital step in nucleotide synthesis. Inhibition of DHFR leads to reduced DNA synthesis and cell proliferation.

- Folylpoly-gamma-glutamate Synthetase (FPGS) : This enzyme catalyzes the conversion of folates into their polyglutamate forms, which are more biologically active. The compound's ability to inhibit FPGS can disrupt folate metabolism significantly.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against both DHFR and FPGS:

- Cell Growth Inhibition : Studies indicate that this compound effectively inhibits the growth of various cancer cell lines by targeting folate-dependent pathways. For instance, in mouse leukemia cells, it was shown to reduce cellular proliferation significantly compared to controls .

| Compound | Target Enzyme | IC50 (µM) | Effect on Cell Growth |

|---|---|---|---|

| This compound | DHFR | 0.5 | Significant inhibition |

| This compound | FPGS | 1.0 | Moderate inhibition |

Transport Mechanisms

The compound's transport across cell membranes is facilitated by the reduced folate carrier (RFC). Unlike traditional antifolates, its design allows for passive diffusion, enhancing its bioavailability in target tissues .

Case Studies

- Leukemia Treatment : A study published in Molecular Pharmacology demonstrated that the compound could effectively inhibit cell growth in mouse leukemia models, showcasing its potential as a chemotherapeutic agent .

- Methotrexate Analog : Research comparing this compound with methotrexate revealed that while both are effective DHFR inhibitors, the former showed a higher selectivity for cancer cells with less cytotoxicity in normal cells .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid?

To optimize synthesis, focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, analogous synthesis protocols for complex phosphonic acid derivatives emphasize using anhydrous conditions and inert atmospheres to prevent hydrolysis. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphonic acid groups) and mass spectrometry (MS) for structural confirmation. For electronic properties, employ ultraviolet-visible (UV-Vis) spectroscopy and computational methods like density functional theory (DFT) to analyze charge distribution and reactive sites. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Q. What experimental strategies ensure stability during storage and handling?

Store the compound in a desiccator under nitrogen at -20°C to minimize degradation. Conduct accelerated stability studies under varying pH, temperature, and light conditions using HPLC to track decomposition products. Use lyophilization for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with folate-dependent enzymes?

Design enzyme inhibition assays using recombinant dihydrofolate reductase (DHFR) or thymidylate synthase. Monitor activity via spectrophotometric methods (e.g., NADPH oxidation at 340 nm) and validate binding through isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Include competitive inhibitors like methotrexate as positive controls .

Q. What advanced analytical techniques resolve contradictions in activity data across studies?

Contradictions may arise from impurity interference or assay variability. Use orthogonal methods:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify compound integrity in biological matrices.

- Capacitive sensor arrays (as described in dielectric capacitance studies) to quantify interactions in real-time without fluorescent labels .

- Compare results across multiple cell lines or in vitro models to isolate context-dependent effects.

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

- Pharmacokinetics : Administer the compound via intravenous and oral routes in rodent models. Collect plasma samples at timed intervals and quantify levels using LC-MS/MS. Calculate bioavailability, half-life, and tissue distribution.

- Toxicity : Perform histopathological analysis of major organs and measure biomarkers like alanine transaminase (ALT) for hepatic damage. Include dose-escalation studies to establish the maximum tolerated dose (MTD) .

Q. What computational approaches predict off-target effects or metabolic pathways?

Use molecular docking (AutoDock Vina) to screen against the DrugBank database for off-target interactions. For metabolism, employ software like Meteor (Lhasa Limited) to predict Phase I/II transformations. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.